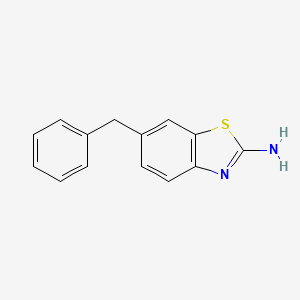![molecular formula C18H23ClN2O5 B8550292 tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B8550292.png)
tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate is a complex organic compound with a unique structure that combines elements of furan, pyridine, and imidodicarbonate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furo[2,3-c]pyridine core: This step involves the cyclization of a suitable precursor to form the furo[2,3-c]pyridine ring system.
Chlorination: Introduction of the chlorine atom at the 2-position of the furo[2,3-c]pyridine ring.
Methylation: Addition of a methyl group at the 3-position.
Imidodicarbonate formation: Reaction of the intermediate with di-tert-butyl imidodicarbonate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and reduction: The furo[2,3-c]pyridine ring can be oxidized or reduced under specific conditions.
Hydrolysis: The imidodicarbonate group can be hydrolyzed to form corresponding amines and carbonates.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution reactions: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the furo[2,3-c]pyridine ring.
Reduction: Reduced derivatives of the furo[2,3-c]pyridine ring.
Hydrolysis: Corresponding amines and carbonates.
Aplicaciones Científicas De Investigación
tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a bioactive molecule.
Chemical Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furo[2,3-c]pyridine ring system can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- Di-tert-butyl (2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)carbamate
- Di-tert-butyl (2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)urea
- Di-tert-butyl (2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)thiourea
Uniqueness
tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate is unique due to the presence of the imidodicarbonate group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the furo[2,3-c]pyridine ring with the imidodicarbonate group makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C18H23ClN2O5 |
|---|---|
Peso molecular |
382.8 g/mol |
Nombre IUPAC |
tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C18H23ClN2O5/c1-10-11-8-9-20-14(12(11)24-13(10)19)21(15(22)25-17(2,3)4)16(23)26-18(5,6)7/h8-9H,1-7H3 |
Clave InChI |
HBTIOUGSQWDHDF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C1C=CN=C2N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,8,9,10-Tetrahydro-6H-[1,3]dioxolo[4,5-g][3]benzazepine](/img/structure/B8550235.png)

![3-Tert-butyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B8550256.png)


![Methyl 4-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B8550272.png)




![2-But-3-ynyl-4-fluoro-benzo[d]thiazole](/img/structure/B8550330.png)
